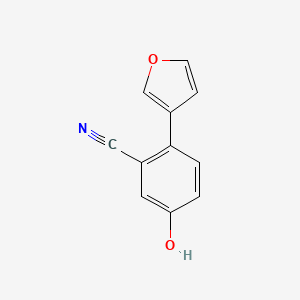
2-(3-Furanyl)-5-hydroxybenzonitrile
Cat. No. B8369450
M. Wt: 185.18 g/mol
InChI Key: QFWUVMFRYCEYLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07713994B2
Procedure details


The 2-Furan-3-yl-5-hydroxy-benzonitrile obtained above is dissolved in EtOH and to which Raney Ni (1 g of suspension in water) is added. The mixture is then subjected to hydrogenation under H2 (50 psi) for 24 hours. After which Raney Ni is filtered off from celite and EtOH is removed to provide the title compound (40 mg, 72% for two steps). MS (ESI): 190 (M+1)+1, 173 (M+1-NH3)+1.



Name
Yield
72%
Identifiers


|
REACTION_CXSMILES
|
[O:1]1[CH:5]=[CH:4][C:3]([C:6]2[CH:13]=[CH:12][C:11]([OH:14])=[CH:10][C:7]=2[C:8]#[N:9])=[CH:2]1>CCO.[Ni]>[NH2:9][CH2:8][C:7]1[CH:10]=[C:11]([OH:14])[CH:12]=[CH:13][C:6]=1[C:3]1[CH:4]=[CH:5][O:1][CH:2]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O1C=C(C=C1)C1=C(C#N)C=C(C=C1)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
is added
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
After which Raney Ni is filtered off from celite and EtOH
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is removed
|
Outcomes


Product
Details
Reaction Time |
24 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NCC=1C=C(C=CC1C1=COC=C1)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 40 mg | |
| YIELD: PERCENTYIELD | 72% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
